molecular formula C16H12Br2N2O B12915132 3-Benzyl-6,8-dibromo-2-methylquinazolin-4(3H)-one CAS No. 86993-63-7

3-Benzyl-6,8-dibromo-2-methylquinazolin-4(3H)-one

Cat. No.: B12915132
CAS No.: 86993-63-7
M. Wt: 408.09 g/mol
InChI Key: SFXOFSXQTJAMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-6,8-dibromo-2-methylquinazolin-4(3H)-one is a brominated quinazolinone derivative characterized by a benzyl group at the N-3 position and methyl and bromine substituents at the 2-, 6-, and 8-positions of the quinazolinone core. This compound is synthesized via condensation reactions starting from 6,8-dibromo-2-methyl-1-benzoxazin-3(4H)-one, which is treated with formamide or substituted amines to introduce the benzyl group . Key spectral data include IR absorption bands for C=O (1,685 cm⁻¹) and C=N (1,620 cm⁻¹), along with ¹H-NMR signals for the methyl group (δ 2.40) and aromatic protons (δ 8.11–8.21) . Its molecular formula is C₁₆H₁₂Br₂N₂O, with a molecular weight of 408.09 g/mol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86993-63-7

Molecular Formula

C16H12Br2N2O

Molecular Weight

408.09 g/mol

IUPAC Name

3-benzyl-6,8-dibromo-2-methylquinazolin-4-one

InChI

InChI=1S/C16H12Br2N2O/c1-10-19-15-13(7-12(17)8-14(15)18)16(21)20(10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

SFXOFSXQTJAMKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CC3=CC=CC=C3

Origin of Product

United States

Biological Activity

3-Benzyl-6,8-dibromo-2-methylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. Quinazolinones are known for their potential as therapeutic agents due to their antibacterial, antifungal, anticancer, and antiviral properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound features a quinazolinone core with specific substitutions that enhance its biological activity. The presence of bromine atoms at positions 6 and 8 contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of quinazolinone derivatives, including this compound. For instance:

  • Antibacterial Activity : In vitro tests have shown that this compound exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent effects, particularly against strains such as Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µg/ml)
Staphylococcus aureus16.7
Escherichia coli12.6
Klebsiella pneumoniae16.4

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines:

  • Cell Lines Tested : Studies have reported its activity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound was found to induce significant cell death at concentrations ranging from 10 to 50 µM .
Cell LineIC50 (µM)
HeLa25
MCF-730

The mechanism by which quinazolinones exert their biological effects often involves the inhibition of key enzymes or pathways:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Compounds similar to this compound have been shown to inhibit DHFR, leading to disruption in folate metabolism crucial for DNA synthesis .
  • Targeting Protein-Binding Proteins : Recent studies indicate that quinazolinones may interact with penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This interaction can lead to bacterial cell lysis .

Antiviral Activity

Research has also highlighted the antiviral properties of quinazolinones:

  • Viral Inhibition : Some derivatives have shown effectiveness against various viruses in vitro, including retroviruses and influenza viruses. The specific antiviral mechanism often involves interference with viral replication processes .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research has shown that derivatives of 3-benzyl-6,8-dibromo-2-methylquinazolin-4(3H)-one exhibit significant antimicrobial activity. For instance, a series of synthesized quinazolinones demonstrated potent activity against various Gram-positive and Gram-negative bacteria. One study reported Minimum Inhibitory Concentrations (MICs) as low as 16.7 μg/ml against Staphylococcus aureus, indicating strong antibacterial potential .

Anticancer Activity
The compound has also been evaluated for its anticancer properties. Quinazolinone derivatives have been found to exhibit cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and ovarian cancer (A2780). The presence of bromine substituents at the 6 and 8 positions has been correlated with enhanced cytotoxicity, making these compounds promising candidates for further development in cancer therapy .

Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, studies have suggested that quinazolinones may possess anti-inflammatory properties. These effects are attributed to their ability to inhibit specific enzymes involved in inflammatory pathways, thus providing a potential therapeutic avenue for treating inflammatory diseases .

Case Studies

  • Antimicrobial Evaluation : A study synthesized a series of quinazolinones with various side chains and evaluated their antimicrobial activities. The derivatives with benzyl groups showed enhanced activity compared to those with aliphatic substitutions, highlighting the importance of molecular structure in determining biological efficacy .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound derivatives against different cancer cell lines. Results indicated that modifications at the benzyl position significantly influenced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the N-3 Position

The N-3 position of quinazolinones is a critical site for modulating biological activity. Comparative studies highlight:

  • 3-((1S,2S)-2-Hydroxycyclohexyl)-6-(pyridinylmethyl)benzo[h]quinazolin-4(3H)-one (Benzoquinazolinone 12): This derivative exhibits higher functional potency than 3-benzyl analogs due to its bulky hydroxycyclohexyl group and pyridinylmethyl substituent, which enhance receptor binding .
  • 3-(2-(Imidazolyl)ethyl)-6,8-dibromo-2-methylquinazolin-4(3H)-one (RS10/RS13) : These imidazole-linked derivatives (e.g., RS10, MW 592.28) demonstrate improved antimicrobial activity compared to the benzyl variant, attributed to the electron-withdrawing imidazolone moiety enhancing interaction with microbial enzymes .

Table 1: Substituent Effects on Bioactivity

Compound N-3 Substituent Key Activity Reference
3-Benzyl derivative Benzyl Intermediate for further derivatization
Benzoquinazolinone 12 Hydroxycyclohexyl-pyridinyl High functional potency (M₁ receptor)
RS10 Imidazolyl-ethyl Antimicrobial (MIC: 4–8 µg/mL)
Halogen Substitution Patterns

Bromine atoms at the 6- and 8-positions are crucial for electronic and steric effects:

  • 4-Acetoxy-6,8-dibromo-2-methylquinazolin-4(3H)-one : Acetoxy substitution at C-4 enhances antimicrobial activity against Klebsiella pneumoniae (MIC: 2 µg/mL) compared to the parent compound .

Table 2: Halogen and Functional Group Impact

Compound Substituents Activity/Property Reference
3-Benzyl-6,8-dibromo derivative Br at 6,8; Benzyl at N-3 Intermediate for synthesis
6,8-Dichloro derivative Cl at 6,8; 4-methylbenzyl Lower molecular weight (319.20)
4-Acetoxy derivative Br at 6,8; Acetoxy at C-4 Antimicrobial (MIC: 2 µg/mL)

Preparation Methods

Procedure Overview

  • Starting material: Methyl 3,5-dibromoanthranilate
  • Reagents: Acetic anhydride, ethanol (solvent)
  • Conditions: Reflux with stirring for approximately 2 hours
  • Work-up: Removal of ethanol under vacuum, precipitation in ice water, extraction with ethyl acetate, recrystallization from hexane or dichloromethane-hexane mixture
  • Yield: Approximately 95%
  • Melting point: 84–86 °C

Reaction Details

Methyl 3,5-dibromoanthranilate reacts with acetic anhydride to cyclize and form the benzoxazinone intermediate. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The product is isolated as a solid after work-up and recrystallization.

Parameter Details
Starting material Methyl 3,5-dibromoanthranilate
Reagent Acetic anhydride
Solvent Ethanol
Reaction time 2 hours reflux
Yield 95%
Melting point 84–86 °C

Source: Osarumwense et al., 2017; Zaranappa et al., 2012

Conversion to 3-Benzyl-6,8-dibromo-2-methylquinazolin-4(3H)-one

General Synthetic Route

  • The benzoxazinone intermediate is reacted with hydrazine hydrate or other nitrogen nucleophiles to open the oxazine ring and form quinazolinone derivatives.
  • For the specific 3-benzyl substitution, the intermediate quinazolinone is further reacted with benzyl derivatives or benzaldehyde under condensation conditions.

Typical Reaction Conditions

  • Reagents: Hydrazine hydrate, benzyl halides or benzaldehyde derivatives
  • Solvent: Ethanol or boiling ethanol
  • Temperature: Reflux conditions, typically 3 hours or more
  • Work-up: Concentration under reduced pressure, filtration, washing with distilled water, recrystallization

Mechanistic Insight

The reaction proceeds via nucleophilic attack of hydrazine on the benzoxazinone ring, followed by ring opening and rearrangement to the quinazolinone core. Subsequent condensation with benzyl derivatives introduces the 3-benzyl substituent.

Step Reagents/Conditions Outcome
Benzoxazinone + Hydrazine Reflux in ethanol, 3 hours Formation of 3-aminoquinazolinone intermediate
Condensation with benzyl group Benzyl halide or benzaldehyde, reflux, acid catalyst Formation of 3-benzylquinazolinone

Source: Osarumwense et al., 2017; PMC article, 2018; Zaranappa et al., 2012

Alternative Synthesis via Formamide Route

An alternative method involves refluxing 6,8-dibromo-2-methylbenzo[d]oxazin-4-one with formamide to directly yield 6,8-dibromo-2-methylquinazolin-4(3H)-one, which can then be alkylated to introduce the benzyl group.

Step Reagents/Conditions Outcome
Benzoxazinone + Formamide Reflux in formamide Formation of quinazolin-4(3H)-one core
Alkylation Ethyl chloroacetate, K2CO3, dry acetone Introduction of ester group (precursor to benzyl derivative)
Hydrazinolysis Hydrazine hydrate Formation of hydrazide intermediate for further derivatization

Source: PMC article, 2018

Modern Oxidative Cyclization Approach

Recent advances include the use of hydrogen peroxide (H2O2) mediated oxidative cyclization of substituted 2-amino benzamides in dimethyl sulfoxide (DMSO) to synthesize quinazolin-4(3H)-one scaffolds. This method offers a greener alternative with good yields.

Parameter Details
Starting material Substituted 2-amino benzamide
Oxidant Hydrogen peroxide (H2O2)
Solvent Dimethyl sulfoxide (DMSO)
Temperature 130–150 °C
Reaction time 14–20 hours
Yield Moderate to good (varies by substrate)

Source: ACS Omega, 2023

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield (%) Notes
Benzoxazinone intermediate route Methyl 3,5-dibromoanthranilate + Ac2O Reflux in ethanol, 2 h 95 High yield, well-established
Hydrazine condensation Benzoxazinone + Hydrazine hydrate Reflux in ethanol, 3 h Moderate Forms quinazolinone core
Formamide reflux Benzoxazinone + Formamide Reflux in formamide Moderate Direct quinazolinone formation
Alkylation and hydrazinolysis Quinazolinone + ethyl chloroacetate + hydrazine hydrate Dry acetone, K2CO3, reflux Moderate For 3-substituted derivatives
H2O2-mediated oxidative cyclization 2-Amino benzamide + H2O2 + DMSO 130–150 °C, 14–20 h Moderate Green chemistry approach, versatile

Research Findings and Analytical Confirmation

  • The synthesized compounds, including this compound, have been characterized by:

    • Infrared spectroscopy (IR) confirming functional groups such as C=O and C-Br
    • Nuclear Magnetic Resonance (1H and 13C NMR) for structural elucidation
    • Gas Chromatography-Mass Spectrometry (GC-MS) for molecular weight confirmation
    • Elemental analysis for purity and composition verification
  • Yields are generally high for the initial cyclization steps, with moderate yields for subsequent substitution reactions.

  • The presence of bromine atoms at positions 6 and 8 facilitates further functionalization and biological activity.

Source: Osarumwense et al., 2017; PMC article, 2018; Zaranappa et al., 2012

Q & A

Q. Table 1: Representative Synthetic Conditions

SubstrateSolventTemperature (°C)CatalystYield (%)Reference
Benzoxazinone + BenzylamineDMF120–130None79–84
Microwave irradiationDMSO100None84

Basic: How can researchers confirm the molecular structure of this compound?

Methodological Answer:
Use a multi-spectral approach:

  • IR Spectroscopy : Detect C=O stretching (1650–1720 cm⁻¹), Ar-H vibrations (3012–3332 cm⁻¹), and lactone/C=N bands (1520–1620 cm⁻¹) .
  • NMR Analysis :
    • ¹H NMR : Identify methyl groups (δ 2.1–2.5 ppm), benzyl protons (δ 4.5–5.0 ppm), and aromatic protons (δ 6.8–8.2 ppm) .
    • ¹³C NMR : Confirm carbonyl carbons (δ 163–172 ppm) and brominated aromatic carbons (δ 105–145 ppm) .
  • Elemental Analysis : Validate C, H, N, and Br content within ±0.3% of theoretical values .

Advanced: How to resolve contradictions in reported melting points or spectral data for dibromoquinazolinone derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Polymorphism : Recrystallize the compound from different solvents (e.g., methanol vs. ethyl acetate) and compare DSC thermograms .
  • Synthetic Byproducts : Use preparative TLC (Rf = 0.46–0.49 in CH₃Cl/EtOAc) or HPLC to isolate impurities .
  • Instrument Calibration : Cross-validate NMR shifts with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) and internal standards .

Advanced: What strategies are effective for designing derivatives with enhanced bioactivity (e.g., antimicrobial or CNS activity)?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Introduce electron-withdrawing groups (e.g., Br at C6/C8) to enhance antimicrobial activity .
    • Substitute the benzyl group with heterocyclic moieties (e.g., pyridinyl or thiazole) to improve blood-brain barrier penetration for CNS targets .
  • In Silico Screening : Use molecular docking to predict binding affinity toward cholinesterase (for Alzheimer’s research) or bacterial enzymes .

Q. Table 2: Bioactivity Trends in Quinazolinones

SubstituentTarget ActivityKey FindingReference
6,8-Dibromo + BenzylAntimicrobialMIC = 2–8 µg/mL against S. aureus
6,7-Dimethoxy + ThiazoleCholinesterase inhibitionIC₅₀ = 0.8 µM (AChE)

Basic: What purification techniques are recommended for dibromoquinazolinone derivatives?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (20–30% EtOAc in hexane) for baseline separation .
  • Recrystallization : Methanol or ethanol yields high-purity crystals (melting point = 301–315°C) .
  • TLC Monitoring : Employ CH₃Cl:EtOAc (3:1) to track reaction progress (Rf = 0.46–0.49) .

Advanced: How to investigate the reaction mechanism of benzoxazinone-amine cyclocondensation?

Methodological Answer:

  • Kinetic Studies : Monitor intermediate formation via time-resolved ¹H NMR (e.g., detect transient imine intermediates) .
  • Isotopic Labeling : Use ¹⁵N-labeled hydrazine to trace nitrogen incorporation into the quinazolinone ring .
  • Computational Modeling : Apply DFT calculations to map energy profiles for ring closure and bromide displacement .

Basic: What analytical methods ensure data reliability in quinazolinone research?

Methodological Answer:

  • Triangulation : Cross-validate IR, NMR, and mass spectrometry (e.g., ESI-MS m/z = 592.28 for [M+H]⁺) .
  • Reproducibility : Replicate syntheses in triplicate with independent researchers to assess inter-lab variability .
  • Elemental Analysis : Report deviations ≤0.3% for C/H/N to confirm stoichiometric purity .

Advanced: How do substituents at C3 and C2 influence solubility and stability?

Methodological Answer:

  • C3 Benzyl Group : Enhances lipophilicity (logP = 3.2–3.5) but reduces aqueous solubility; counterbalance with polar substituents (e.g., hydroxyl or acetyl) .
  • C2 Methyl Group : Stabilizes the quinazolinone core against hydrolysis; replace with bulkier groups (e.g., phenyl) to study steric effects .

Advanced: What methodologies address discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize inter-study variability .
  • Dose-Response Curves : Calculate IC₅₀/EC₅₀ values with nonlinear regression models (e.g., GraphPad Prism) .
  • Meta-Analysis : Pool data from multiple studies (e.g., 6,8-dibromo derivatives) to identify consensus trends .

Basic: How to mitigate degradation during long-term storage of quinazolinones?

Methodological Answer:

  • Storage Conditions : Use amber vials at −20°C under argon to prevent photolytic debromination and oxidation .
  • Stability Testing : Monitor purity via HPLC at 0, 3, and 6 months (e.g., C18 column, acetonitrile/water mobile phase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.